2-(2,5-Difluorophenyl)-2-isopropoxyethanamine
Description
2-(2,5-Difluorophenyl)-2-isopropoxyethanamine is a substituted ethanamine derivative featuring a 2,5-difluorophenyl group and an isopropoxy substituent at the α-carbon of the amine. The difluorophenyl moiety may enhance metabolic stability and lipophilicity, while the isopropoxy group could influence steric interactions and solubility. Such modifications are critical in optimizing drug-like properties, including target binding and pharmacokinetics.
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)-2-propan-2-yloxyethanamine |
InChI |
InChI=1S/C11H15F2NO/c1-7(2)15-11(6-14)9-5-8(12)3-4-10(9)13/h3-5,7,11H,6,14H2,1-2H3 |
InChI Key |
XVBJFFJOMWMDJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CN)C1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)-2-isopropoxyethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzene and isopropylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with 2,5-difluorobenzene.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-(2,5-Difluorophenyl)-2-isopropoxyethanamine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenyl)-2-isopropoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as hydroxide ions (OH⁻) or amines replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Hydroxide ions (OH⁻), amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
2-(2,5-Difluorophenyl)-2-isopropoxyethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)-2-isopropoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances binding affinity through hydrophobic interactions, while the isopropoxyethanamine moiety facilitates hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Features
The compound’s closest analogs include fluorophenyl-substituted ethanamine derivatives and related arylalkylamines. Key structural differences lie in substituent positions, halogenation patterns, and functional groups. Below is a comparative analysis of selected compounds:
Key Comparisons:
Halogenation Patterns: The 2,5-difluorophenyl group in the target compound contrasts with the 2,4-difluorophenyl analog (CAS 791098-81-2). Positional differences in fluorine substitution may alter electronic effects, impacting receptor binding or metabolic stability .
Functional Group Influence :
- The isopropoxy group in the target compound introduces steric bulk compared to simpler primary amines (e.g., CAS 1391449-47-0). This may hinder enzymatic degradation or improve selectivity for specific kinase domains .
- Carboxylic acid derivatives like benzilic acid (CAS 76-93-7) exhibit distinct reactivity and solubility profiles, making them unsuitable for amine-targeted therapeutic applications .
Biological Activity :
- TRK kinase inhibitors (e.g., derivatives in ) often feature fluorinated aryl groups to enhance binding affinity. The target compound’s isopropoxy substituent could modulate interactions with hydrophobic kinase pockets .
- Hydrochloride salts of similar amines (e.g., CAS 1391449-47-0) are commonly used to improve solubility and bioavailability in preclinical studies .
Research Findings and Implications
Structural-Activity Relationships (SAR) :
- Fluorine substitution at the 2,5-positions on the phenyl ring is associated with improved metabolic stability compared to 2,4-substitution, as observed in analogs like CAS 791098-81-2 .
- The isopropoxy group’s steric effects may reduce off-target interactions, a hypothesis supported by studies on TRK inhibitors with bulky substituents .
Physicochemical Properties :
- Computational models (e.g., density-functional theory in ) could predict electronic properties of the difluorophenyl group, aiding in rational drug design .
- The Colle-Salvetti correlation-energy formula () might inform studies on electron density distribution, which influences binding to kinase targets .
Pharmacokinetic Considerations :
- Compared to dichlorophenyl analogs (e.g., CAS 1152996-33-2), the target compound’s fluorine atoms likely enhance lipophilicity, favoring passive diffusion across cell membranes .
Biological Activity
2-(2,5-Difluorophenyl)-2-isopropoxyethanamine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H16F2N
- Molecular Weight : 215.26 g/mol
The presence of the difluorophenyl group is significant as it may enhance the compound's interaction with biological targets.
Research indicates that compounds similar to 2-(2,5-Difluorophenyl)-2-isopropoxyethanamine often interact with serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various neurological processes and is a target for many psychoactive substances.
Key Findings:
- Serotonergic Activity : Studies have demonstrated that modifications on the phenyl ring can significantly affect binding affinity and efficacy at serotonin receptors. For instance, positional isomers of related compounds have shown varying degrees of potency in activating these receptors, suggesting that 2-(2,5-Difluorophenyl)-2-isopropoxyethanamine may also exhibit similar behavior .
Biological Assays and Efficacy
The biological activity of 2-(2,5-Difluorophenyl)-2-isopropoxyethanamine has been evaluated through various in vitro assays.
Table 1: In Vitro Bioassay Results
| Compound | EC50 (nM) | Efficacy (%) |
|---|---|---|
| 2-(2,5-Difluorophenyl)-2-isopropoxyethanamine | TBD | TBD |
| 24H-NBF | 158 | 106 |
| 25H-NBF | 448 | 107 |
Note: TBD = To Be Determined; data for 2-(2,5-Difluorophenyl)-2-isopropoxyethanamine is currently under investigation.
Case Studies
- Psychoactive Effects : A study exploring the effects of related compounds on animal models indicated that compounds with similar structures exhibited significant serotonergic effects, leading to altered behavior consistent with hallucinogenic properties .
- Inflammation Models : In models of inflammation, compounds structurally related to 2-(2,5-Difluorophenyl)-2-isopropoxyethanamine demonstrated the ability to modulate inflammatory cytokine production, suggesting potential applications in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
